Fluorophosphoric acid

Overview

Description

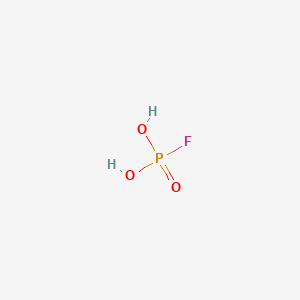

Fluorophosphoric acid (CAS 13537-32-1) is an inorganic acid with the molecular formula H₂FPO₄ and a molecular weight of 115.99 g/mol . It exists as a colorless, corrosive liquid with a density of 1.83 g/mL at 25°C and is commercially available as a 70 wt.% aqueous solution . Structurally, it is derived from phosphoric acid (H₃PO₄) by substituting one hydroxyl (-OH) group with a fluorine atom. This substitution significantly alters its chemical behavior, making it distinct from both phosphoric acid and other fluorine-containing acids.

This compound is utilized in organic synthesis, particularly in diazonium salt preparations, and is a notable impurity in industrial byproducts like phosphogypsum . Its corrosive properties and stability in complex matrices underscore its industrial and environmental relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorophosphoric acid is commercially produced by treating phosphorus pentoxide with hydrogen fluoride. The reaction is as follows:

P2O5+2HF→2HPO3F

A less pure product can also be prepared by the hydrolysis of phosphorus oxyfluoride, which first produces dithis compound:

POF3+H2O→HPO2F2+HF

The dithis compound then undergoes further hydrolysis to yield this compound:

HPO2F2+H2O→H2PO3F+HF

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled reaction of phosphorus pentoxide with hydrogen fluoride in specialized reactors to ensure safety and efficiency. The process requires careful handling of the reactants due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions: Fluorophosphoric acid is a dibasic acid, meaning it can donate two protons. It undergoes hydrolysis when diluted with water, producing phosphoric acid:

H2PO3F+H2O→H3PO4+HF

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis, and the reaction typically occurs at room temperature.

Neutralization: this compound can be neutralized by bases such as sodium hydroxide to form sodium monofluorophosphate.

Major Products:

Phosphoric Acid: Formed during hydrolysis.

Sodium Monofluorophosphate: Formed during neutralization with sodium hydroxide.

Scientific Research Applications

Chemical Synthesis and Catalysis

Fluorophosphoric acid serves as a versatile reagent in organic synthesis. Its ability to introduce fluorine atoms into organic compounds enhances their chemical properties, making them more reactive or stable depending on the desired application.

- Fluorination Agent : this compound acts as a mild fluorinating agent, facilitating the introduction of fluorine into a variety of substrates. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where fluorine can significantly alter biological activity and stability.

- Catalytic Applications : Research indicates that this compound can be employed as an effective catalyst for several organic reactions. For instance, it has been utilized in the one-pot synthesis of dihydropyrimidinones, showcasing its potential in multi-step reactions under solvent-free conditions .

Material Science

This compound is also significant in material science, especially for surface modification and etching processes.

- Etching Agent : Due to its acidic nature, this compound is used for etching metals and semiconductors. It can modify surfaces to enhance adhesion properties or prepare them for further chemical treatments.

- Synthesis of Fluorinated Materials : The compound facilitates the synthesis of novel fluorinated materials that exhibit unique properties such as increased thermal stability and chemical resistance. These materials find applications in coatings, electronics, and advanced composites .

Biological Applications

The biological activity of this compound is notable due to its corrosive nature and potential toxicity.

- Toxicological Studies : this compound has been studied for its interactions with biological systems, particularly concerning its corrosive effects on tissues and potential use in understanding mechanisms of toxicity related to organophosphorus compounds .

- Pharmaceutical Research : Its derivatives, such as sodium monofluorophosphate, are investigated for their roles in dental health, particularly in fluoride therapies aimed at preventing tooth decay .

Case Study 1: Use in Organic Synthesis

A study demonstrated that this compound could effectively catalyze the formation of dihydropyrimidinones under ambient conditions. The results indicated high yields and selectivity, showcasing its utility in green chemistry approaches where solvent use is minimized.

Case Study 2: Surface Modification

In a controlled experiment, this compound was applied to silicon wafers to improve surface properties for semiconductor fabrication. The treated surfaces showed enhanced adhesion characteristics for subsequent layers, demonstrating practical applications in electronics manufacturing.

Data Table: Properties and Applications

| Property | Value/Description |

|---|---|

| Chemical Formula | H₂PO₃F |

| Appearance | Colorless liquid |

| pH | Highly acidic |

| Main Applications | Organic synthesis, catalysis, etching |

| Toxicity | Corrosive; causes severe skin/eye damage |

Mechanism of Action

The primary mechanism of action of fluorophosphoric acid involves its ability to donate protons and participate in hydrolysis reactions. In biological systems, its sodium salt, sodium monofluorophosphate, helps in the remineralization of tooth enamel by providing fluoride ions, which enhance the formation of fluorapatite, a more decay-resistant form of tooth mineral.

Comparison with Similar Compounds

Phosphoric Acid (H₃PO₄)

Phosphoric acid, the parent compound, is a triprotic acid widely used in fertilizers, food additives, and pharmaceuticals. Key differences include:

This compound’s incorporation into phosphogypsum matrices (e.g., as Ca₅(PO₄)₃F) makes defluorination challenging compared to phosphoric acid, which lacks such stable fluorine bonding .

Fluoroboric Acid (HBF₄)

Fluoroboric acid is a strong acid used in electroplating and as a catalyst. A comparative study in diazonium salt synthesis revealed:

Hexathis compound (H[PF₆])

Often confused with this compound due to naming conventions, hexathis compound is a superacid with distinct properties:

Hexathis compound’s decomposition in water limits its use compared to this compound’s stability in industrial processes .

Sodium Monofluorophosphate (Na₂PO₃F)

This sodium salt of this compound is widely used in toothpaste for its anticavity properties:

The salt’s stability and biocompatibility contrast sharply with the corrosive nature of the parent acid .

Other Fluorine-Containing Compounds

- Fluorosilicic Acid (H₂SiF₆) : Used in water fluoridation. Unlike this compound, it releases free fluoride ions more readily .

- Calcium Fluoride (CaF₂) : A major insoluble fluorine impurity in phosphogypsum, less reactive than this compound .

Key Research Findings

- Diazonium Salt Synthesis : this compound underperformed fluoroboric acid in direct diazonium salt yields due to purity issues .

- Environmental Impact : In phosphogypsum, this compound constitutes 8.42% of insoluble fluorine impurities, complicating waste management .

- Industrial Challenges : During phosphoric acid production, this compound forms complexes (e.g., mH₂O·nH₂F₂·(P₂O₅·kSiF₄)), hindering defluorination .

Biological Activity

Fluorophosphoric acid (FPA), a compound that contains both fluorine and phosphorus, has garnered attention in various fields, particularly in chemistry and materials science. Its unique properties stem from the incorporation of fluorine, which enhances its biological activity and potential applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the presence of a phosphorus atom bonded to four oxygen atoms and one fluorine atom. The general formula can be represented as H₃PO₄F. The addition of fluorine to phosphoric acid alters its chemical reactivity, stability, and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antioxidant Properties : FPA has been studied for its ability to scavenge free radicals. Research indicates that fluorinated phosphonic acids exhibit significant radical scavenging activity, which is crucial in preventing oxidative stress-related damage in biological systems .

- Toxicological Effects : The toxicity profile of this compound has been explored through various case studies. For instance, exposure to phosphoric acid derivatives has been linked to respiratory issues and pulmonary injuries in occupational settings, highlighting the need for careful handling .

- Dental Applications : this compound is utilized in dental etching processes. Studies show that the concentration of FPA used for etching significantly affects the bond strength between dental adhesives and enamel, particularly in teeth affected by fluorosis .

Case Study 1: Antioxidant Activity

A study investigated the radical scavenging capabilities of various phosphonic acids, including this compound. The results indicated that FPA demonstrated a lower activation energy for hydroxyl radical scavenging compared to other compounds, suggesting an efficient mechanism for mitigating oxidative damage in cells .

Case Study 2: Occupational Exposure

In a reported case involving a hospital employee exposed to cleaning products containing phosphoric acid, the individual developed severe respiratory complications. This case underscores the potential health risks associated with inhalation exposure to acidic vapors and highlights the importance of understanding the toxicological implications of such compounds .

Table 1: Comparison of Radical Scavenging Activities

| Compound | Radical Scavenging Activity (μg F cm⁻² h⁻¹) | Activation Energy (eV) |

|---|---|---|

| This compound | 0.17 | 0.68 |

| Cerium-Incorporated | 0.39 | Not reported |

| Other Phosphonic Acids | Varies based on chain length | Varies |

This table illustrates the comparative effectiveness of this compound as a radical scavenger relative to other compounds.

Table 2: Bond Strength in Dental Applications

| Concentration of FPA (%) | Bond Strength (MPa) | Type of Tooth |

|---|---|---|

| 35 | 20.48 ± 1.5 | Sound Teeth |

| 40 | 14.95 ± 0.75 | Mild Fluorosis |

| 45 | Decreased | Severe Fluorosis |

This table summarizes findings on how varying concentrations of this compound impact bond strength in dental applications.

Research Findings

Recent studies have shown that modifications to this compound can yield derivatives with enhanced biological activities. For example, derivatives synthesized from camptothecin-related compounds exhibited improved cytotoxicity against colorectal cancer cells, indicating that fluorination can significantly enhance therapeutic potentials .

Moreover, molecular docking studies have revealed that certain derivatives bind effectively to specific proteins involved in cancer progression, further supporting the notion that fluorinated compounds can be strategically designed for targeted biological activities.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for fluorophosphoric acid, and what are their critical parameters?

this compound is typically synthesized by reacting phosphorus pentoxide (P₂O₅) with anhydrous hydrogen fluoride (HF) under controlled conditions. The reaction proceeds as:

Key parameters include strict temperature control (<50°C to avoid explosive side reactions), stoichiometric ratios, and the use of corrosion-resistant reactors (e.g., Hastelloy or PTFE-lined equipment). Post-synthesis purification involves vacuum distillation to remove excess HF and water .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified as Acute Toxicity 1 (H300, H310, H330) and Skin Corrosion 1B (H314) due to its corrosive and toxic nature . Essential protocols include:

- Use of PPE: Acid-resistant gloves, full-face shields, and fluoropolymer lab coats.

- Ventilation: Conduct experiments in fume hoods with HEPA filters to mitigate HF vapors.

- Emergency neutralization: Immediate application of calcium gluconate gel for skin exposure and 2.5% calcium chloride solutions for spills .

Q. How does this compound decompose in aqueous environments, and how does this affect experimental reproducibility?

this compound hydrolyzes in water to form hydrofluoric acid (HF) and phosphoric acid (H₃PO₄), with the rate dependent on pH and temperature. Decomposition pathways:

Researchers must stabilize solutions using aprotic solvents (e.g., acetonitrile) and maintain low temperatures (0–5°C) during aqueous-phase experiments .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Advanced characterization requires a combination of:

- ³¹P NMR spectroscopy : To identify phosphorus environments (δ ≈ −144 to −155 ppm for PF₆⁻ derivatives) .

- Raman spectroscopy : Peaks at 740–750 cm⁻¹ (P–F stretching) confirm structural integrity .

- Mass spectrometry (ESI-MS) : Detects decomposition products like HF and PO₃⁻ ions .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability up to 200°C .

Q. How can this compound’s role in catalysis be optimized for organic synthesis?

this compound acts as a Brønsted acid catalyst in Friedel-Crafts alkylation and esterification. Optimization strategies include:

- Solvent selection : Use dichloromethane or toluene to enhance proton activity.

- Substrate-to-catalyst ratio : A 1:0.05 molar ratio minimizes side reactions while maintaining efficiency.

- Kinetic studies : Monitor reaction progress via in-situ FTIR to adjust activation parameters (Eₐ ≈ 50–60 kJ/mol) .

Q. What methodologies resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies (e.g., decomposition rates in water vs. organic solvents) arise from varying experimental conditions. A systematic approach involves:

- Controlled variable testing : Compare decomposition kinetics under inert (N₂) vs. ambient atmospheres.

- pH profiling : Use buffered solutions (pH 2–7) to isolate hydrolysis pathways.

- Cross-validation : Replicate studies using standardized reagents and calibrated instrumentation .

Q. What are the molecular mechanisms underlying this compound’s toxicity in biological systems?

Toxicity arises from:

- Fluoride ion release : HF disrupts calcium homeostasis, inhibiting enzymes like Na⁺/K⁺-ATPase.

- Oxidative stress : PF₆⁻ derivatives generate reactive oxygen species (ROS) in vitro, measured via lucigenin-based chemiluminescence assays.

- In vivo models : Rodent studies show LD₅₀ values of 50–70 mg/kg, with histopathological damage to renal and hepatic tissues .

Q. Methodological Considerations Table

Properties

IUPAC Name |

fluorophosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMPOCYEZONEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2PO3F, FH2O3P | |

| Record name | FLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075309 | |

| Record name | Phosphorofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorophosphoric acid, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst., Colorless liquid; [Hawley] | |

| Record name | FLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monofluorophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALL PROPORTIONS IN COLD WATER | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.818 @ 25 °C/4 °C | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

HF, phosphoric acid, difluorophosphoric acid, hexafluorophosphoric acid (chemicals are in equilibrium with each other) | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

13537-32-1 | |

| Record name | FLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorofluoridic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13537-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monofluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorophosphoric acid, 70 WT.% solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW87A7KU3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.